molecular formula C6H13NO B090746 4-Methyl-2-pentanone oxime CAS No. 105-44-2

4-Methyl-2-pentanone oxime

Cat. No. B090746
CAS RN: 105-44-2
M. Wt: 115.17 g/mol
InChI Key: ZKALVNREMFLWAN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-pentanone oxime is a chemical compound that is related to various research studies, particularly in the field of organic chemistry and atmospheric chemistry. While the provided papers do not directly discuss 4-Methyl-2-pentanone oxime, they do provide insights into similar compounds and their reactions, which can be extrapolated to understand the behavior of 4-Methyl-2-pentanone oxime.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-pentanone oxime can involve photochemical reactions, as seen in the study of 4-methylamino-3-penten-2-one with benzophenone, which produced an amino ketone derivative . Additionally, the synthesis of oximes, which are closely related to 4-Methyl-2-pentanone oxime, can be achieved through reactions involving ketones, as indicated by the production of an oxime derivative from the reaction of pentane-2,4-dione with the pentacyanonitrosylferrate(2−) ion .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-pentanone oxime has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was determined, showing that the oxime tautomer is present and that the two C=N bonds are not conjugated to each other . This information can be useful in predicting the molecular structure of 4-Methyl-2-pentanone oxime.

Chemical Reactions Analysis

Chemical reactions involving ketones and their derivatives, such as oximes, can be complex. The reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms has been studied, revealing various primary products including formaldehyde, acetic acid, HCl, CO2, and CO, and suggesting a mechanism for the formation of these products . This study provides insights into the reactivity and potential reaction pathways that could be relevant for 4-Methyl-2-pentanone oxime.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Methyl-2-pentanone oxime can be inferred from studies on similar substances. For example, the gas-phase reactions of OH radicals with alcohols resulted in the formation of 4-methyl-2-pentanone, among other products, indicating the potential for radical-initiated reactions and isomerization processes . These findings can help in understanding the behavior of 4-Methyl-2-pentanone oxime under similar conditions.

Scientific Research Applications

  • Solvent and Denaturing Agent

    • Field : Industrial Chemistry
    • Application : 4-Methyl-2-pentanone is used as a solvent for nitrocellulose, gums, resins, varnishes, paints, lacquers, nitrocellulose, certain polymers and as a denaturing agent .
  • Reagent in Metal Ion Detection

    • Field : Analytical Chemistry
    • Application : These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
    • Results : The results would be the detection and determination of the presence and possibly the concentration of the metal ions in the solution .
  • Solvent for Dyes

    • Field : Printing Industry
    • Application : 4-Methyl-2-pentanone oxime is used as a solvent for dyes in the printing industry .
    • Results : The dye is effectively applied to the material, resulting in a printed product .
  • Extracting Agent

    • Field : Industrial Chemistry
    • Application : 4-Methyl-2-pentanone oxime is used as an extracting agent for the production of antibiotics, or the removal of paraffins from mineral oil for the production of lubricating oils .
    • Results : The desired component is effectively extracted from the mixture .
  • Anti-Skinning Agent

    • Field : Paint and Coating Industry
    • Application : 4-Methyl-2-pentanone oxime is used as an anti-skinning agent to prevent coating surfaces from forming a film, called skin .
    • Method : The oxime would be added to the paint or coating formulation. It prevents skin formation by reacting with the driers that are reactive to oxygen .
    • Results : The paint or coating remains smooth and does not form a skin, improving its appearance and performance .
  • Alternative to MEKO

    • Field : Various Industries
    • Application : Due to regulatory concerns about Methyl Ethyl Ketoxime (MEKO), some formulators have turned to 4-Methyl-2-pentanone oxime as a replacement due to its similar chemical structure .
    • Method : The oxime would be used in place of MEKO in various formulations .
    • Results : The formulations perform similarly to those containing MEKO, but without the regulatory concerns .

Safety And Hazards

4-Methyl-2-pentanone oxime is harmful if inhaled and may cause respiratory irritation. Repeated exposure may cause skin dryness or cracking . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

There are concerns about the toxicity of 4-Methyl-2-pentanone oxime, similar to those surrounding Methyl Ethyl Ketoxime (MEKO). Germany has proposed to the European Chemicals Agency (ECHA) for 2-Pentanone Oxime to be included in their Community Rolling Action Plan (CoRAP), which prioritizes substances to be evaluated over a 3-year period . As a result, 2-Pentanone Oxime is expected to be classified as a Carcinogen Category 1B .

properties

IUPAC Name

N-(4-methylpentan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKALVNREMFLWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044771
Record name N-(4-Methyl-2-pentanylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pentanone oxime

CAS RN

105-44-2
Record name 4-Methyl-2-pentanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 4-methyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Methyl-2-pentanylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpentan-2-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-pentanone oxime
Reactant of Route 2
4-Methyl-2-pentanone oxime
Reactant of Route 3
4-Methyl-2-pentanone oxime
Reactant of Route 4
4-Methyl-2-pentanone oxime
Reactant of Route 5
4-Methyl-2-pentanone oxime
Reactant of Route 6
4-Methyl-2-pentanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.